molecular formula C13H20Si B12623336 Trimethyl(2-methyl-2-phenylcyclopropyl)silane CAS No. 918432-04-9

Trimethyl(2-methyl-2-phenylcyclopropyl)silane

Cat. No.: B12623336
CAS No.: 918432-04-9
M. Wt: 204.38 g/mol
InChI Key: QQCCORJJLYRTPZ-UHFFFAOYSA-N
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Description

Trimethyl(2-methyl-2-phenylcyclopropyl)silane is an organosilicon compound featuring a cyclopropane ring substituted with a methyl and phenyl group at the 2-position, along with a trimethylsilyl (TMS) group. This structure confers unique steric and electronic properties, making it valuable in synthetic chemistry and agrochemical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

918432-04-9

Molecular Formula

C13H20Si

Molecular Weight

204.38 g/mol

IUPAC Name

trimethyl-(2-methyl-2-phenylcyclopropyl)silane

InChI

InChI=1S/C13H20Si/c1-13(10-12(13)14(2,3)4)11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3

InChI Key

QQCCORJJLYRTPZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1[Si](C)(C)C)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl(2-methyl-2-phenylcyclopropyl)silane typically involves the reaction of 2-methyl-2-phenylcyclopropylmagnesium bromide with trimethylchlorosilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:

2-methyl-2-phenylcyclopropylmagnesium bromide+trimethylchlorosilaneThis compound+MgBrCl\text{2-methyl-2-phenylcyclopropylmagnesium bromide} + \text{trimethylchlorosilane} \rightarrow \text{this compound} + \text{MgBrCl} 2-methyl-2-phenylcyclopropylmagnesium bromide+trimethylchlorosilane→this compound+MgBrCl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the exclusion of moisture, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Trimethyl(2-methyl-2-phenylcyclopropyl)silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of silanol derivatives.

    Reduction: Reduction reactions typically involve the use of hydride donors such as lithium aluminum hydride, resulting in the formation of corresponding silanes.

    Substitution: The silicon atom in this compound can undergo nucleophilic substitution reactions, where the trimethylsilyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, nucleophiles like amines and alcohols.

Major Products: The major products formed from these reactions include silanol derivatives, reduced silanes, and substituted silanes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Trimethyl(2-methyl-2-phenylcyclopropyl)silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Trimethyl(2-methyl-2-phenylcyclopropyl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can act as a radical donor or acceptor, facilitating radical-based reactions. Additionally, the compound’s unique structure allows it to participate in hydrosilylation reactions, where it adds across double bonds in the presence of catalysts .

Comparison with Similar Compounds

Reactivity in Cyclopropanation and Catalysis

The cyclopropane ring in the compound can be synthesized via carbene-mediated cyclopropanation. Compared to vinyl silanes, the 2-methyl-2-phenylcyclopropyl group in the target compound may alter reaction kinetics due to increased steric hindrance.

In photocatalysis, allylsilanes like trimethyl(2-methylallyl)silane () are used as coupling partners.

Industrial and Market Trends

While direct market data for Trimethyl(2-methyl-2-phenylcyclopropyl)silane are unavailable, reports growing demand for trimethyl(3-phenyl-2-propenyl)-silane, driven by its use in polymers and agrochemicals. The cyclopropyl variant may face challenges in scalability but could carve niche applications in high-value pharmaceuticals .

Physical and Structural Properties

Compared to other silanes:

  • Trimethyl(2-thienyl)silane (): Smaller molecular weight (156.32 g/mol vs. ~270 g/mol for the target compound) and aromatic thienyl group may enhance solubility in polar solvents .
  • Triethynyl[(E)-2-(ethynyldimethylsilyl)ethenyl]silane (): Extended conjugation and ethynyl groups enable applications in materials science, contrasting with the cyclopropyl system’s rigidity .

Data Tables

Table 1: Substituent Effects on Antifungal Activity (SAR)

Substituent Relative Activity Rank Key Application
2-iPr 1 High-efficacy fungicides
2-CF3 2 Broad-spectrum activity
2-TMS 4 Moderate activity, steric hindrance

Source :

Table 2: Reaction Yields of Allylsilanes in Carbosilylation

Compound Yield (%) Key Feature
Trimethyl(2-phenylallyl)silane 85–95 High regioselectivity
Trimethyl(2-methylallyl)silane 75–90 Moderate steric bulk
This compound Data needed Predicted lower yield due to ring strain

Source :

Biological Activity

Trimethyl(2-methyl-2-phenylcyclopropyl)silane is a silane compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Molecular Formula : C15H24Si
Molecular Weight : 236.43 g/mol
IUPAC Name : this compound
Structure : The compound features a cyclopropyl group substituted with methyl and phenyl groups, along with three methyl groups attached to silicon.

Biological Activity

This compound exhibits various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains, potentially due to its ability to disrupt bacterial cell membranes.
  • Anticancer Activity : Research indicates that silane compounds can influence cancer cell proliferation. In vitro studies have shown that this compound may induce apoptosis in specific cancer cell lines.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionPotential role in enzyme activity modulation

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into lipid membranes, leading to increased permeability and eventual cell lysis.
  • Apoptosis Induction : The compound may activate intrinsic apoptotic pathways in cancer cells, promoting programmed cell death through mitochondrial dysfunction.
  • Enzyme Interaction : It is speculated that this compound could interact with specific enzymes, altering their activity and influencing metabolic pathways.

Case Studies

Several research studies have investigated the biological effects of this compound:

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at specific concentrations, suggesting potential as a natural preservative .
  • Cancer Cell Line Study : In vitro assays conducted on breast cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, alongside increased markers for apoptosis .
  • Enzyme Activity Modulation : Research exploring the interaction of silanes with various enzymes suggested that this compound could inhibit certain proteases involved in tumor progression .

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